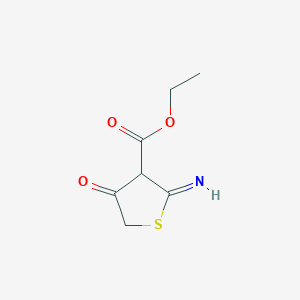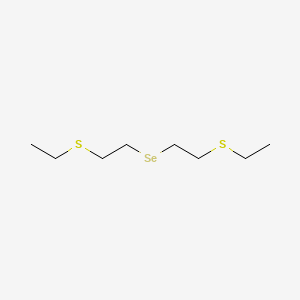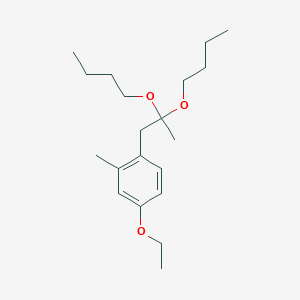
1-(2,2-Dibutoxypropyl)-4-ethoxy-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dibutoxypropyl)-4-ethoxy-2-methylbenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 2,2-dibutoxypropyl group, an ethoxy group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dibutoxypropyl)-4-ethoxy-2-methylbenzene typically involves the alkylation of a benzene derivative with appropriate alkyl halides under basic conditions. One common method involves the reaction of 4-ethoxy-2-methylphenol with 2,2-dibutoxypropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Dibutoxypropyl)-4-ethoxy-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or dibutoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in DMF.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-(2,2-Dibutoxypropyl)-4-ethoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Dibutoxypropyl)-4-ethoxy-2-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,2-Dibutoxypropyl)-4-methoxybenzene
- 1-(2,2-Dibutoxypropyl)-4-ethoxybenzene
- 1-(2,2-Dibutoxypropyl)-4-methylbenzene
Uniqueness
1-(2,2-Dibutoxypropyl)-4-ethoxy-2-methylbenzene is unique due to the presence of both ethoxy and methyl groups on the benzene ring, which can influence its reactivity and applications. The combination of these substituents provides distinct chemical properties compared to similar compounds.
Propiedades
Número CAS |
90177-09-6 |
|---|---|
Fórmula molecular |
C20H34O3 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
1-(2,2-dibutoxypropyl)-4-ethoxy-2-methylbenzene |
InChI |
InChI=1S/C20H34O3/c1-6-9-13-22-20(5,23-14-10-7-2)16-18-11-12-19(21-8-3)15-17(18)4/h11-12,15H,6-10,13-14,16H2,1-5H3 |
Clave InChI |
RTUZVPAWQFJDRA-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C)(CC1=C(C=C(C=C1)OCC)C)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


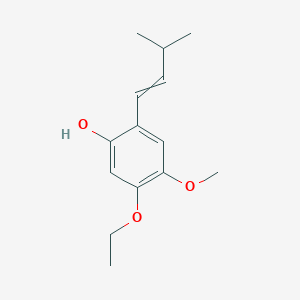
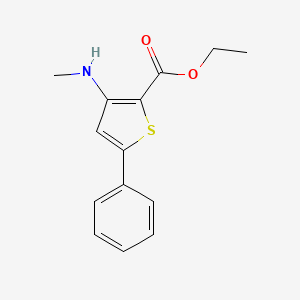
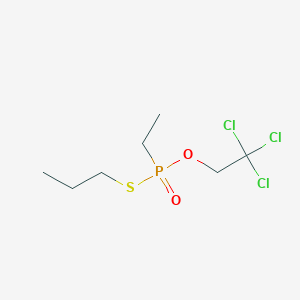



![Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate](/img/structure/B14369737.png)

![Ethyl 2-[(6-{[5-(ethoxycarbonyl)-4-hydroxypyrimidin-2-yl]amino}hexyl)amino]-4-hydroxypyrimidine-5-carboxylate](/img/structure/B14369742.png)
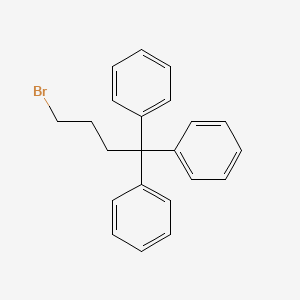
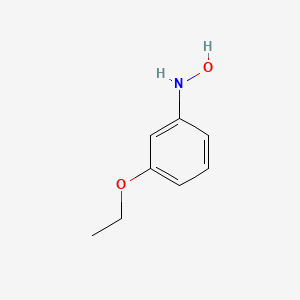
![[3-(Propoxymethoxy)prop-1-YN-1-YL]benzene](/img/structure/B14369771.png)
